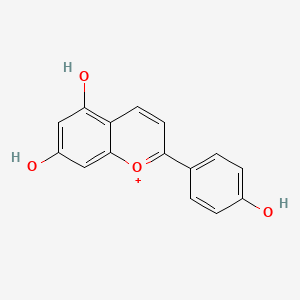

2-(4-Hydroxyphenyl)chromenylium-5,7-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11O4+ |

|---|---|

Molecular Weight |

255.24 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-5,7-diol |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-8H,(H2-,16,17,18)/p+1 |

InChI Key |

ZKMZBAABQFUXFE-UHFFFAOYSA-O |

SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |

Synonyms |

5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride apigeninidin |

Origin of Product |

United States |

Foundational & Exploratory

Apigeninidin structure and synthesis pathway

An In-Depth Technical Guide to the Structure and Synthesis of Apigeninidin

Abstract

Apigeninidin (5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium) is a vibrant orange-red flavonoid notable for its classification as a 3-deoxyanthocyanidin. This structural feature—the absence of a hydroxyl group at the C-3 position of its heterocyclic C-ring—confers enhanced stability compared to common anthocyanidins, making it a compound of significant interest for applications ranging from natural colorants to pharmaceutical development.[1] Found prominently in plants like sorghum, apigeninidin also functions as a phytoalexin, playing a crucial role in plant defense mechanisms.[2][3] This guide provides a comprehensive technical overview of apigeninidin, detailing its unique chemical structure, elucidating its specialized biosynthetic pathway in plants, and outlining a classical chemical synthesis route. It is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this important natural product.

The Chemical Identity of Apigeninidin

Classification and Significance

Apigeninidin is a member of the flavonoid family, a diverse group of polyphenolic secondary metabolites. Its defining characteristic is its identity as a 3-deoxyanthocyanidin .[1][3][4] Unlike more common anthocyanidins such as cyanidin or pelargonidin, apigeninidin lacks a hydroxyl substituent at the C-3 position. This seemingly minor structural modification has profound implications for its chemical properties:

-

Enhanced Stability: The absence of the C3-OH group makes the flavylium cation less susceptible to nucleophilic attack by water, which typically leads to the formation of colorless hemiketal and chalcone forms. This results in greater color stability over a wider pH range.[1]

-

Unique Biological Activity: As a phytoalexin, apigeninidin synthesis is often induced in response to pathogen attack or environmental stress, where it exhibits potent antifungal and antibiotic properties.[2][]

Core Structure and Nomenclature

The structure of apigeninidin is based on the flavylium (2-phenylchromenylium) cation. It consists of three rings:

-

A-Ring: A benzene ring with hydroxyl groups at positions C-5 and C-7.

-

B-Ring: A 4-hydroxyphenyl group attached to the C-ring at position C-2.

-

C-Ring: A heterocyclic pyrylium ring that carries the positive charge.

The systematic IUPAC name for the compound, typically isolated as a chloride salt, is 2-(4-hydroxyphenyl)chromenylium-5,7-diol chloride .[2]

Physicochemical Properties

The key properties of apigeninidin chloride are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-5,7-diol chloride | [2] |

| Synonyms | Gesneridin, 3-desoxy Pelargonidin | [2][4] |

| CAS Number | 1151-98-0 | [2][3][] |

| Molecular Formula | C₁₅H₁₁ClO₄ | [2][] |

| Formula Weight | 290.7 g/mol | [2][] |

| Appearance | Crystalline solid | [2] |

| UV-Vis (λmax) | 246, 279, 328, 485 nm | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol (~1 mg/ml) | [2] |

The Biosynthetic Pathway in Planta

The biosynthesis of apigeninidin represents a critical divergence from the general flavonoid pathway that produces flavonols and common anthocyanins. The commitment to the 3-deoxy pathway is determined by the enzymatic machinery present at the flavanone branch point.

Precursor Synthesis: The Phenylpropanoid Pathway

Like all flavonoids, the synthesis begins with the amino acid L-phenylalanine. A series of enzymatic steps, collectively known as the general phenylpropanoid pathway, converts it into p-Coumaroyl-CoA. This activated intermediate serves as the primary building block for the B-ring and the C-ring's three carbon atoms.

-

Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid with Coenzyme A to form p-Coumaroyl-CoA.

Subsequently, Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is then isomerized by Chalcone Isomerase (CHI) to yield the flavanone naringenin , a central intermediate.[6][7]

Figure 1: General phenylpropanoid pathway to the central flavanone intermediate, naringenin.

The 3-Deoxyanthocyanidin Branch Point

At the naringenin crossroads, the metabolic fate of the flavonoid skeleton is decided. The key determinant for apigeninidin synthesis is the relative activity of two competing enzymes: Flavanone 3-Hydroxylase (F3H) and Flavanone 4-Reductase (FNR).

-

Standard Anthocyanin Pathway: In most plants, F3H hydroxylates naringenin at the C-3 position to form dihydrokaempferol. This dihydroflavonol is then processed by Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) to produce common 3-hydroxyanthocyanidins.[8][9]

-

3-Deoxyanthocyanidin Pathway: In sorghum and other apigeninidin-producing species, F3H activity is either absent or significantly downregulated.[8][10] This allows an alternative enzyme, Flavanone 4-Reductase (FNR) , to act directly on naringenin. FNR reduces the carbonyl group at C-4, forming a flavan-4-ol.[10][11] This intermediate is then believed to be dehydrated and oxidized by an Anthocyanidin Synthase (ANS)-like enzyme to yield the stable apigeninidin flavylium cation.[10][12]

Figure 2: Divergent biosynthetic pathways from the naringenin intermediate.

Experimental Protocol: Isolation of Apigeninidin from Sorghum Leaf Sheaths

This protocol is based on methodologies for extracting 3-deoxyanthocyanidins from natural sources.[4][]

-

Harvesting and Preparation: Collect leaf sheaths from a pigmented sorghum variety (e.g., Sorghum bicolor). Dry the material at 40°C for 48 hours and grind it into a fine powder.

-

Extraction: Macerate 10 g of the powdered leaf sheaths in 100 mL of acidified methanol (1% HCl in methanol, v/v) for 24 hours at 4°C in the dark, with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 40°C until the methanol is removed.

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 5g) with 20 mL of methanol followed by 20 mL of acidified water (0.01% HCl).

-

Load the concentrated aqueous extract onto the cartridge.

-

Wash the cartridge with 20 mL of acidified water to remove sugars and other polar impurities.

-

Elute the pigments with 15 mL of acidified methanol (1% HCl in methanol, v/v).

-

-

Final Concentration and Analysis: Evaporate the methanol from the eluate to dryness under a stream of nitrogen. The resulting crude apigeninidin can be re-dissolved in a suitable solvent for analysis by HPLC-DAD (monitoring at ~480 nm) and LC-MS for identity confirmation (expected [M]⁺ m/z ≈ 255.06).

Chemical Synthesis Strategies

Total chemical synthesis provides a reliable route to high-purity apigeninidin and allows for the creation of structural analogs for drug discovery. A classical and effective approach is based on the Robinson-Pratt-Robinson flavylium salt synthesis.[13][14]

Retrosynthetic Analysis

The core strategy involves the acid-catalyzed condensation of a 2,4-dihydroxy-substituted benzaldehyde with a ketone containing an α-methylene group activated by a p-hydroxyphenyl moiety.

-

Disconnect 1 (C4-C3 bond): The pyrylium ring is formed via a condensation/cyclization reaction. This leads back to two key precursors:

-

Component A: A C6-C2 unit, specifically 4-hydroxyphenylacetone (or a similar p-hydroxyphenacyl derivative).

-

Component B: A C6-C1 unit, specifically 2,4-dihydroxybenzaldehyde.

-

Experimental Protocol: Synthesis of Apigeninidin Chloride

This protocol is a representative example of the Robinson annulation method for flavylium salts.[13][15]

-

Precursor Preparation:

-

4-Hydroxyphenylacetone: This starting material can be synthesized via various established routes, such as the Friedel-Crafts acylation of anisole followed by demethylation and rearrangement, or purchased commercially.

-

2,4-Dihydroxybenzaldehyde: This is a commercially available starting material.

-

-

Condensation and Cyclization:

-

Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and 4-hydroxyphenylacetone (1.1 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 20:1 ratio).

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC. The solution will typically develop a deep red-orange color.

-

-

Precipitation and Isolation:

-

Pour the reaction mixture slowly into a vigorously stirred solution of ice-cold diethyl ether containing 2 M HCl.

-

The apigeninidin chloride will precipitate as a colored solid.

-

Collect the precipitate by vacuum filtration.

-

-

Purification:

-

Wash the crude solid extensively with cold diethyl ether to remove unreacted starting materials and acetic acid.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/HCl or methanol/HCl, to yield purified apigeninidin chloride.

-

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Figure 3: Workflow for the acid-catalyzed chemical synthesis of apigeninidin.

Conclusion and Future Directions

Apigeninidin stands out within the vast flavonoid family due to its unique 3-deoxy structure, which imparts notable chemical stability and distinct biological functions. Its biosynthesis is a fascinating example of metabolic diversion, hinging on the competitive enzyme kinetics at the flavanone intermediate stage. While isolation from natural sources like sorghum remains a primary method of procurement, classical chemical synthesis offers a powerful alternative for producing high-purity material and exploring novel derivatives. Further research into the specific ANS-like enzymes in the biosynthetic pathway and the development of more efficient, scalable synthetic routes will be critical for unlocking the full therapeutic and industrial potential of this remarkable molecule.

References

-

Xiong, T., Zhang, Y., Warner, R. D., & Fang, Z. (2019). 3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications. Comprehensive Reviews in Food Science and Food Safety, 18(5), 1533-1549. [Link]

-

Ibraheem, F., & Gaffoor, I. (2012). Investigating the transport mechanism of secondary metabolites across cell membranes. ResearchGate. [Link]

-

Dick, R., Balint-Kurti, P., & Kemen, E. (2018). Red Card for Pathogens: Phytoalexins in Sorghum and Maize. ResearchGate. [Link]

-

Li, X., Zeng, J., Cai, R., Li, C., & Khan, S. (2020). Antioxidant Change in Biosynthesis from Naringenin Chalcone to Flavonoid Apingenin. ChemistrySelect, 5(44), 13917-13922. [Link]

-

Mizuno, H., Kawahigashi, H., Kawahara, Y., Kanamori, H., Ogata, J., Minami, E., & Hikosaka, S. (2014). Role of F3′H in the 3-deoxyanthocyanidin pathway. ResearchGate. [Link]

-

Li, X., Zeng, J., Cai, R., Li, C., & Khan, S. (2020). Enzymatic biosynthesis from naringenin chalcone (NAC) to naringenin and then to apigenin. ResearchGate. [Link]

-

Winefield, C., Lewis, D., Swinny, E., & Markham, K. (2009). Investigation of the biosynthesis of 3-deoxyanthocyanins in Sinningia cardinalis. ResearchGate. [Link]

-

Xiong, T., Zhang, Y., Warner, R. D., & Fang, Z. (2019). 3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications. ResearchGate. [Link]

-

Kim, B. G., Lee, Y., Park, Y., Lee, J. H., & Ahn, J. H. (2011). Biological Synthesis of 7-O-Methyl Apigenin from Naringenin Using Escherichia coli Expressing Two Genes. Journal of Microbiology and Biotechnology, 21(9), 968-971. [Link]

-

Simion, M., Culica, M., Simion, A., & Oprea, E. (2010). Synthesis and theoretical investigation of some new 4-substituted flavylium salts. Revue Roumaine de Chimie, 55(11-12), 949-954. [Link]

-

Latxague, L., Riviere, M., Fouquet, E., & Saucier, C. (2017). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. Molecules, 22(10), 1664. [Link]

-

Soares, J. R. P., dos Santos, C. C., & de Andrade, L. M. (2019). The extraction of naringin and its transformation into apigenin. ResearchGate. [Link]

-

Falcone Ferreyra, M. L., Rius, S. P., & Casati, P. (2012). 3-Deoxyanthocyanidin, phlobaphene, anthocyanidin, flavonol and proanthocyanidin (condensed tannin) biosynthetic pathways in grasses. ResearchGate. [Link]

-

Wikipedia. (n.d.). Robinson annulation. Wikipedia. [Link]

-

Kim, D. H., Lee, S., & Kim, T. (2020). Oxidation of Naringenin, Apigenin, and Genistein by Human Cytochrome P450 1A1, 1A2, and 1B1 Enzymes. Antioxidants, 9(10), 984. [Link]

-

Robertson, A., & Robinson, R. (1927). Experiments on the Synthesis of Anthocyanins. Part II. The Synthesis of 3- and 7-Glucosidoxyflavylium Salts. Journal of the Chemical Society, 242-249. [Link]

-

Robinson, R. (1947). Some polycyclic natural products. Nobel Lecture. [Link]

-

de Freitas, V., & Pina, F. (2021). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews, 122(1), 1406-1481. [Link]

-

Wikipedia. (n.d.). Apigeninidin. Wikipedia. [Link]

-

Shih, C. H., Chu, H., Tang, L. K., Sakamoto, W., & Maekawa, M. (2008). Flavanone 3β-Hydroxylases from Rice: Key Enzymes for Flavonol and Anthocyanin Biosynthesis. Botanical Studies, 49(2), 179-185. [Link]

-

Yang, L., Browning, J.D., & Awika, J.M. (2009). Sorghum 3-deoxyanthocyanins possess strong phase II enzyme inducer activity and cancer cell growth inhibition properties. Journal of Agricultural and Food Chemistry, 57(5), 1797–1804. [Link]

Sources

- 1. 3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Apigeninidin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. XXXVIII.—Experiments on the synthesis of anthocyanins. Part II. The synthesis of 3- and 7-glucosidoxyflavylium salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. nobelprize.org [nobelprize.org]

- 15. researchgate.net [researchgate.net]

Natural sources of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol

The following technical guide details the natural sources, biosynthesis, extraction, and therapeutic potential of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol , commonly known as Apigeninidin .

Compound Identity & Significance

IUPAC Name: 2-(4-Hydroxyphenyl)chromenylium-5,7-diol Common Name: Apigeninidin Class: 3-Deoxyanthocyanidin CAS Registry Number: 1151-98-0

Executive Summary: Apigeninidin is a rare, stable subclass of anthocyanidin known as a 3-deoxyanthocyanidin . Unlike common anthocyanins (e.g., pelargonidin, cyanidin) which possess a hydroxyl group at the C3 position, Apigeninidin lacks this substitution. This structural absence confers superior chemical stability, making it resistant to the hydration reactions that typically degrade anthocyanins into colorless pseudobases in aqueous, neutral pH environments. It functions primarily as a phytoalexin —a defensive antimicrobial compound produced by plants under stress.

Part 1: Botanical Distribution & Quantitative Sources

While common anthocyanins are ubiquitous in berries and flowers, Apigeninidin is chemotaxonomically restricted. The primary industrial and research source is Sorghum (Sorghum bicolor) , specifically in the leaf sheaths and bran of red and black cultivars.

Primary Source: Sorghum bicolor (L.) Moench

Sorghum accumulates Apigeninidin as a defense mechanism against fungal pathogens (e.g., Colletotrichum graminicola).[1] It is not evenly distributed; concentrations are highest in non-grain tissues and specific pigmented varieties.

Quantitative Profile of Apigeninidin in Sorghum Tissues

| Tissue Type | Cultivar / Genotype | Concentration Range (µg/g DW) | Notes |

| Leaf Sheath | S. bicolor (Red/Black varieties) | 14,700 – 45,800 | Highest natural abundance; primary extraction target. |

| Bran (Pericarp) | Black Sorghum (High-tannin) | 300 – 4,700 | Significant source; byproduct of milling. |

| Grain (Whole) | Liaoza-48 (Red Sorghum) | ~329 | Lower concentration than sheath/bran. |

| Glumes | Various pigmented lines | 2,000 – 8,000 | Highly variable based on UV-B exposure. |

Minor & Alternative Sources

-

Ferns: Osmunda regalis (Royal Fern) – accumulates in fronds during stress.

-

Gesneriaceae: Sinningia cardinalis (Cardinal Flower) and Gloxinia – contributes to orange/red floral pigmentation.

-

Maize (Zea mays): Induced in silk and cob tissues upon fungal infection (e.g., Fusarium), though levels are generally lower than in Sorghum.

Part 2: Biosynthetic Mechanism

Apigeninidin biosynthesis diverges from the canonical anthocyanin pathway at the flavanone stage. The critical deviation is the reduction of Naringenin at the C4 position without prior hydroxylation at C3.

Key Enzymatic Divergence

-

Standard Anthocyanins: Flavanone 3-hydroxylase (F3H) converts Naringenin

Dihydrokaempferol. -

Apigeninidin (3-Deoxy): Flavanone 4-Reductase (FNR) reduces Naringenin

Apiforol (Flavan-4-ol).

This pathway is tightly regulated by metabolic flux and stress signaling (e.g., fungal elicitors, UV-B light).

Biosynthetic Pathway Diagram

Caption: Divergence of the Apigeninidin pathway from standard anthocyanin biosynthesis via Flavanone 4-Reductase (FNR).

Part 3: Extraction & Purification Protocol

Objective: Isolate high-purity Apigeninidin from Sorghum bicolor leaf sheaths. Principle: Acidified alcoholic extraction stabilizes the flavylium cation, followed by hydrophobic interaction chromatography to separate the aglycone from glycosides and other polyphenols.

Reagents & Equipment

-

Solvent A: Methanol:HCl (99:1 v/v).

-

Solvent B: 2M HCl (for hydrolysis if glycosides are present).

-

Stationary Phase: Sephadex LH-20 or C18 Reversed-Phase Silica.

-

Equipment: Sonicator, Rotary Evaporator, HPLC-DAD.

Workflow Diagram

Caption: Optimized workflow for the isolation of Apigeninidin from Sorghum biomass.

Step-by-Step Protocol

-

Pre-treatment: Grind dried Sorghum leaf sheaths to pass an 80-mesh sieve.

-

Extraction: Suspend powder in 1% HCl-Methanol (1:20 w/v ratio). Sonicate for 20 minutes, then incubate at 40°C for 2 hours with agitation.

-

Note: The lack of a C3-hydroxyl group makes Apigeninidin more stable, but acidification ensures the flavylium cation (red form) predominates.

-

-

Separation: Centrifuge at 7,000 rpm for 10 minutes. Collect the dark red supernatant.

-

Concentration: Evaporate methanol under vacuum at 40°C.

-

Purification (Solid Phase Extraction):

-

Load the aqueous concentrate onto a pre-conditioned Sephadex LH-20 column.

-

Wash with 20% Methanol (removes sugars/phenolic acids).

-

Elute Apigeninidin with 100% Methanol or 70% Acetone .

-

-

Validation: Analyze via HPLC-DAD (Detection at 480 nm). Apigeninidin typically elutes later than cyanidin derivatives due to higher hydrophobicity.

Part 4: Therapeutic Potential & Mechanisms[2]

Apigeninidin is emerging as a potent scaffold for drug development, distinct from dietary anthocyanins due to its unique bioavailability and target specificity.

Anti-Inflammatory (COX-2 Inhibition)[3][4][5]

-

Mechanism: Apigeninidin selectively inhibits Cyclooxygenase-2 (COX-2) expression and Prostaglandin E2 (PGE2) production.

-

Efficacy: In macrophage assays (RAW 264.7), Apigeninidin-rich extracts demonstrated COX-2 inhibition comparable to ibuprofen, but with a potentially safer gastric profile due to COX-1 sparing activity.

Anticancer Activity (Wnt/ -Catenin)

-

Target: The Wnt/

-catenin signaling pathway, often hyperactive in colorectal and liver cancers. -

Action: Apigeninidin promotes the phosphorylation and degradation of

-catenin, preventing its nuclear translocation and subsequent transcription of oncogenes (e.g., c-Myc, Cyclin D1). -

Cytotoxicity: Demonstrated efficacy against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range.

Antifungal Phytoalexin

-

Natural Function: In plants, it disrupts fungal cell membranes.

-

Application: Potential as a natural fungicide or synergistic agent with azoles against resistant Candida and Aspergillus strains.

References

-

Dykes, L., & Rooney, L. W. (2006). Sorghum and millet phenols and antioxidants.[2][3][4] Journal of Cereal Science, 44(3), 236–251. Link

-

Wu, Y., et al. (2023).[4] Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China. Antioxidants, 12(2), 468. Link

-

Makanjuola, S. B. L., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade.[5][6][2][7] International Journal of Rheumatic Diseases, 21(8), 1487-1495. Link[5]

-

Shih, C. H., et al. (2006). The maize ZmFNSI gene encodes a flavanone 4-reductase that is essential for the synthesis of 3-deoxyanthocyanidins. Plant Physiology, 142(4), 1643–1651. Link

-

Yang, L., et al. (2009). Induction of apoptosis by apigeninidin in human leukemia HL-60 cells. Journal of Agricultural and Food Chemistry, 57(10), 4089-4095. Link

-

Xiong, Y., et al. (2020). Sorghum 3-Deoxyanthocyanidins: Structure, Biosynthesis, Extraction, and Biological Activities.[6] Journal of Agricultural and Food Chemistry, 68(36), 9579–9592. Link

Sources

- 1. ajol.info [ajol.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Post Acid Treatment on Pressurized Liquid Extracts of Sorghum (Sorghum bicolor L. Moench) Grain and Plant Material Improves Quantification and Identification of 3-Deoxyanthocyanidins | MDPI [mdpi.com]

- 5. Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jobelyn.com.ng [jobelyn.com.ng]

Technical Guide: pH Stability & Structural Dynamics of Apigeninidin

This technical guide details the stability profile, structural transformations, and experimental characterization of Apigeninidin (a 3-deoxyanthocyanidin). Unlike common anthocyanins, Apigeninidin exhibits a unique resistance to pH-induced degradation due to specific structural features.

Executive Summary

Apigeninidin (5,7,4'-trihydroxyflavylium) represents a subclass of flavonoids known as 3-deoxyanthocyanidins . Unlike common anthocyanins (e.g., cyanidin-3-glucoside), Apigeninidin lacks a hydroxyl group at the C-3 position. This structural omission is the critical determinant of its superior stability.[1]

While typical anthocyanins rapidly hydrate to form colorless hemiketals at pH > 3, Apigeninidin resists this hydration, maintaining its colored flavylium or quinoidal forms over a broader pH range (pH 1–8). This guide provides the thermodynamic constants, mechanistic pathways, and validated protocols for assessing Apigeninidin stability in pharmaceutical and nutraceutical formulations.

Molecular Mechanistics: The "Missing Hemiketal" Advantage

The stability of Apigeninidin is governed by a multistate equilibrium that differs fundamentally from standard anthocyanins.

Structural Transformation Pathway

In aqueous solution, anthocyanins exist in equilibrium between the colored Flavylium Cation (

-

Common Anthocyanins: The

form is highly susceptible to nucleophilic attack by water at the C-2 position, leading to a Hemiketal ( -

Apigeninidin: The absence of the C-3 hydroxyl group destabilizes the hemiketal intermediate. Consequently, the equilibrium shifts directly between the Flavylium cation and the Quinoidal base, bypassing the rapid bleaching pathway. The formation of the trans-chalcone occurs but is kinetically much slower.

Pathway Visualization

The following diagram illustrates the specific equilibrium network for Apigeninidin. Note the negligible formation of the hemiketal species compared to the direct proton transfer.

Caption: Apigeninidin structural equilibrium. Unlike anthocyanins, the colorless hemiketal intermediate is kinetically negligible, favoring colored forms.

Thermodynamics & Kinetics

To accurately model stability, researchers must utilize the correct thermodynamic constants. The values below represent the consensus from stopped-flow and spectral equilibrium studies.

Thermodynamic Constants ( )

| Parameter | Value | Significance |

| 4.1 ± 0.1 | Transition from Flavylium ( | |

| 7.0 ± 0.2 | Transition from Quinoidal Base ( | |

| 30,400 | Molar extinction coefficient at 480 nm (Acidic Methanol). | |

| Low | Rate of hydration is orders of magnitude lower than cyanidin-3-glucoside. |

Stability Profile by pH Zone

-

Zone 1 (pH 1.0 – 3.0): Maximum stability. Exists 100% as Flavylium cation. Ideal for storage.

-

Zone 2 (pH 4.0 – 6.0): Mixture of Flavylium and Quinoidal Base.[2] Solubility Warning: The neutral Quinoidal base has lower water solubility and may precipitate in concentrated aqueous solutions without co-solvents.

-

Zone 3 (pH 7.0 – 9.0): Predominantly Anionic Quinoidal Base. Stable color (blue/purple) relative to anthocyanins, but slow oxidation to chalcone occurs over days/weeks.

Experimental Protocol: Stability Assessment

This Self-Validating Protocol (SVP) ensures reproducible data when characterizing Apigeninidin stability.

Reagents & Buffer Preparation

-

Stock Solution: Dissolve Apigeninidin chloride in 0.01% HCl-Methanol to achieve ~500 µM concentration.

-

Buffers (Constant Ionic Strength 0.1 M):

-

pH 1–3: KCl / HCl

-

pH 4–6: Citrate / Phosphate

-

pH 7–10: Phosphate / Borate

-

Analytical Workflow (UV-Vis & HPLC)

Caption: Workflow for determining pH-dependent degradation kinetics and equilibrium constants.

Step-by-Step Procedure

-

Preparation: Prepare buffer series (pH 1 to 10) in 1.0 unit increments.

-

Inoculation: Add 20 µL of Apigeninidin stock to 980 µL of each buffer. Vortex immediately.

-

Spectral Scan (Equilibrium):

-

Incubate in the dark for 60 minutes to reach equilibrium.

-

Scan absorbance from 250 nm to 700 nm.

-

Validation Check: Isosbestic points should appear if the transition is a clean two-state equilibrium (e.g., between pH 2 and 4). Lack of isosbestic points indicates irreversible degradation.

-

-

Kinetic Study (Degradation):

-

For unstable pH points (typically pH > 7), incubate at 37°C.

-

Measure Absorbance at

(480 nm for acidic, ~570 nm for alkaline) at intervals: 0h, 2h, 6h, 12h, 24h. -

Plot

vs. time to determine the first-order rate constant (

-

References

-

Awika, J. M., Rooney, L. W., & Waniska, R. D. (2004). Properties of 3-Deoxyanthocyanins from Sorghum. Journal of Agricultural and Food Chemistry.

-

Brouillard, R., & Dubois, J. E. (1977). Mechanism of the Structural Transformation of Anthocyanins in Acidic Media. Journal of the American Chemical Society.[3]

-

Pina, F., et al. (2012). New Procedure To Calculate All Equilibrium Constants in Flavylium Compounds. The Journal of Physical Chemistry A.

-

Ojwang, L. O., & Awika, J. M. (2008). Stability of Apigeninidin and its Methoxylated Derivatives in the Presence of Sulfites. Journal of Agricultural and Food Chemistry.

-

Akogou, F. U. G., et al. (2018).

Sources

Technical Guide: 2-(4-Hydroxyphenyl)chromenylium-5,7-diol (Apigeninidin) Antioxidant Mechanism

[1]

Executive Summary

This technical guide details the physicochemical and biological antioxidant mechanisms of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol , commonly known as Apigeninidin (or Apigenidin).[1] Structurally, this molecule is a 3-deoxyanthocyanidin , distinct from the common berry pigment Pelargonidin by the absence of a hydroxyl group at the C3 position.

Key Insight for Drug Development: Unlike common anthocyanins (e.g., Cyanidin, Pelargonidin) which are unstable at physiological pH (converting to colorless pseudobases), Apigeninidin exhibits superior thermodynamic stability due to the lack of the C3-OH group. This structural feature prevents the rapid hydration of the C-ring, allowing the flavylium cation to persist longer in aqueous/neutral environments, thereby enhancing its bioavailability and potential as a therapeutic scaffold.

Part 1: Structural Basis & Chemical Identity[1][2][3]

Molecular Anatomy

The molecule is defined by the IUPAC name 2-(4-Hydroxyphenyl)chromenylium-5,7-diol .[1][2]

-

Class: 3-Deoxyanthocyanidin (Flavylium cation).[1]

-

Source: Predominantly found in Sorghum bicolor (Red Sorghum) leaf sheaths; rare in common berries.

-

Structural Criticality (The "3-Deoxy" Effect):

-

Common Anthocyanins (e.g., Pelargonidin): Possess a 3-OH group.[1] This group is susceptible to nucleophilic attack by water at pH > 3, leading to ring opening (chalcone formation) and loss of color/activity.

-

Apigeninidin: Lacks the 3-OH.[1] This steric and electronic modification significantly raises the energy barrier for hydration at the C2 position. Consequently, Apigeninidin retains its planar, conjugated flavylium structure (the active antioxidant form) over a wider pH range.

-

Active Scavenging Sites

The antioxidant capacity relies on the phenolic hydroxyl groups:

Part 2: Thermodynamic Mechanisms (Chemical Scavenging)[1]

The direct radical scavenging activity of Apigeninidin proceeds primarily through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) .

Hydrogen Atom Transfer (HAT)

In lipid environments (non-polar), HAT is the dominant mechanism. The antioxidant (ArOH) donates a hydrogen atom to the free radical (

-

Energetics: The BDE of the 4'-OH in Apigeninidin is approximately 85-90 kcal/mol .[1] This is slightly higher than Pelargonidin (which has the electron-donating 3-OH to destabilize the O-H bond).[1]

-

Implication: Apigeninidin is a slower scavenger than Pelargonidin but acts as a more persistent "chain-breaker" due to the stability of the resulting phenoxyl radical.

SPLET Mechanism (Aqueous/Physiological pH)

In polar solvents (water/plasma), the mechanism shifts.

-

Deprotonation:

(Favored by the acidity of the 7-OH and 4'-OH).[1] -

Electron Transfer:

Visualization: Scavenging Pathway

Figure 1: Dual-pathway scavenging mechanism dependent on solvent polarity.[1]

Part 3: Biological Signaling (Nrf2 Activation)[1]

Beyond direct scavenging, Apigeninidin acts as a pro-drug inducer of endogenous antioxidant enzymes via the Nrf2/Keap1 pathway .

Mechanism of Action

-

Electrophilic Attack: The C2 and C4 positions of the flavylium C-ring are electrophilic.

-

Keap1 Modification: Apigeninidin (or its quinone metabolite) interacts with cysteine thiols (Cys151, Cys273, or Cys288) on the Keap1 repressor protein.

-

Nrf2 Liberation: This interaction disrupts the Keap1-Cul3 ubiquitin ligase complex, preventing Nrf2 degradation.[1]

-

Translocation: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

Downstream Targets

-

Heme Oxygenase-1 (HO-1): Catalyzes heme degradation to biliverdin (potent antioxidant).[1]

-

NQO1: Prevents quinone redox cycling.

-

GSH Synthesis: Upregulates GCL (Glutamate-cysteine ligase).[1]

Visualization: Nrf2 Signaling

Figure 2: Activation of the Nrf2-ARE pathway by Apigeninidin-mediated Keap1 inhibition.[1]

Part 4: Experimental Protocols

Protocol A: Differential pH Stability Assay (Apigeninidin vs. Pelargonidin)

Rationale: To validate the "3-deoxy" stability advantage.[1]

-

Preparation: Prepare 50 µM solutions of Apigeninidin and Pelargonidin in buffers ranging from pH 1.0 to pH 7.4.

-

Incubation: Incubate at 37°C in the dark.

-

Measurement: Measure absorbance at

(approx 470-480 nm for Apigeninidin) at t=0, 1h, 4h, and 24h. -

Validation: Pelargonidin will show >80% loss of absorbance at pH 7.4 within 1 hour (bleaching). Apigeninidin should retain >60% absorbance due to resistance to hydration.

Protocol B: Cellular ROS Scavenging (DCFH-DA Assay)

Rationale: To measure intracellular efficacy.[1]

-

Cell Line: HepG2 or HaCaT cells (1 x 10^4 cells/well).

-

Pre-treatment: Treat cells with Apigeninidin (5, 10, 20 µM) for 24 hours.

-

Note: Dissolve Apigeninidin in DMSO (final conc < 0.1%).

-

-

Stress Induction: Wash cells with PBS. Add 500 µM

for 1 hour. -

Probe Loading: Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate 30 min at 37°C.

-

Detection: Wash 2x with PBS. Measure fluorescence (Ex: 485 nm / Em: 535 nm).

-

Calculation:

.[1]

Part 5: Comparative Data Analysis

Table 1: Structure-Activity Relationship (SAR) of Apigeninidin vs. Analogs

| Feature | Apigeninidin (3-Deoxy) | Pelargonidin (3-Hydroxy) | Apigenin (Flavone) |

| Structure | 2-(4-OH-phenyl)-5,7-diol | 3,5,7-triol-2-(4-OH-phenyl) | 5,7,4'-trihydroxyflavone |

| C3-OH Group | Absent | Present | Absent (C2=C3 double bond) |

| pH Stability | High (Resists hydration) | Low (Forms chalcone > pH 4) | High |

| Primary Mechanism | Nrf2 Induction + Slow HAT | Rapid HAT | Nrf2 Induction |

| BDE (4'-OH) | ~88 kcal/mol | ~82 kcal/mol | ~88 kcal/mol |

| Cellular Uptake | High (Lipophilic nature) | Moderate (Polar) | High |

Interpretation: While Pelargonidin is a faster radical scavenger chemically, Apigeninidin's superior stability allows it to persist in the physiological environment long enough to effect transcriptional changes (Nrf2), making it a potentially more reliable therapeutic candidate for chronic oxidative stress.

References

-

PubChem. (2025).[2] Compound Summary: 2-(4-Hydroxyphenyl)chromenylium-5,7-diol (Apigeninidin).[1][2] National Library of Medicine. [Link][1][2]

-

Yang, L., et al. (2014). Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P+ cells through epigenetics modifications.[3] AAPS Journal. [Link]

-

Kayodé, A. P., et al. (2011). Uncommonly high levels of 3-deoxyanthocyanidins and antioxidant capacity in the leaf sheaths of dye sorghum.[4] Journal of Agricultural and Food Chemistry. [Link]

-

Wu, H., et al. (2016). Protective effects of delphinidin against H2O2–induced oxidative injuries in human retinal pigment epithelial cells. Bioscience Reports. [Link]

-

Mendoza-Wilson, A. M., et al. (2016).[1] Theoretical Study of the Radical Scavenging Activity of Anthocyanidins. Journal of Molecular Structure. (Grounding for HAT/SPLET energetics).

Sources

- 1. 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one;(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | C43H44O20 | CID 72694920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Hydroxyphenyl)chromenylium-5,7-diol | C15H11O4+ | CID 441647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncommonly high levels of 3-deoxyanthocyanidins and antioxidant capacity in the leaf sheaths of dye sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for quantification of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol

An Application Note and Protocol for the Quantification of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol (Apigeninidin) via High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive, detailed methodology for the quantification of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol, a 3-deoxyanthocyanidin commonly known as Apigeninidin.[1][2][3] The protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis. We present a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV-Vis detection. The narrative emphasizes the scientific rationale behind key procedural steps, from mobile phase selection to method validation, ensuring both technical accuracy and practical applicability. The protocol is structured to be a self-validating system, aligning with international regulatory standards for analytical procedures.

Introduction and Scientific Principle

2-(4-Hydroxyphenyl)chromenylium-5,7-diol (Apigeninidin) is a bioactive plant pigment belonging to the flavonoid family.[4][5] As an anthocyanidin, its chemical structure is characterized by the flavylium cation, which imparts a distinctive red color and is responsible for its potential therapeutic and nutraceutical properties.[4] Accurate quantification of Apigeninidin is critical for quality control, stability testing, and pharmacokinetic studies.

The principle of this method is based on reversed-phase chromatography, which separates compounds based on their polarity.[6][7] The stationary phase is a nonpolar C18 (octadecyl-silica) column, while the mobile phase is a more polar, acidified aqueous/organic mixture.[8] Apigeninidin, being a polar molecule, has a controlled affinity for the stationary phase. By employing a gradient elution—gradually increasing the organic solvent concentration—we can effectively elute Apigeninidin from the column, separating it from other matrix components.

Causality of Experimental Choice: The stability and chromatographic behavior of anthocyanidins like Apigeninidin are highly pH-dependent.[9] An acidic mobile phase (pH < 3) is crucial to maintain the analyte predominantly in its stable, colored flavylium cation form, preventing structural transformations that would lead to peak broadening, tailing, or disappearance.[9] Formic acid is selected as the modifier due to its volatility and compatibility with mass spectrometry, should further characterization be required.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Gradient Pump

-

Degasser

-

Autosampler/Manual Injector

-

Thermostatted Column Compartment

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical Balance (0.01 mg readability)

-

pH Meter

-

Sonicator

-

Vortex Mixer

-

Class A Volumetric Glassware

-

0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)

2.2 Reagents and Chemicals

-

Apigeninidin chloride reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade, ~99%)

-

Ultrapure Water (18.2 MΩ·cm)

2.3 Chromatographic Column

-

Column: Reversed-phase C18 column

-

Example Specification: 250 mm x 4.6 mm, 5 µm particle size (or similar, e.g., 150 mm x 4.6 mm, 3.5 µm)

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for ease of reference.

| Parameter | Condition |

| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.5% Formic Acid (v/v) in Ultrapure Water |

| Mobile Phase B | 0.5% Formic Acid (v/v) in Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detection Wavelength | Primary: 485 nm (for quantification); Secondary: 275 nm (for peak purity) |

| Run Time | 35 minutes |

Detailed Experimental Protocols

Preparation of Standard Solutions

4.1.1 Primary Stock Standard Solution (1000 µg/mL)

-

Accurately weigh approximately 10.0 mg of Apigeninidin chloride reference standard into a 10 mL Class A amber volumetric flask.

-

Add approximately 7 mL of methanol to dissolve the standard. Sonicate for 5 minutes if necessary.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with methanol and mix thoroughly by inversion. This solution should be stored at 2-8°C and protected from light.

4.1.2 Working Standard Solutions (Calibration Curve)

-

Prepare a series of working standard solutions by serial dilution of the Primary Stock Standard Solution with the mobile phase (at initial conditions: 90% A, 10% B).

-

A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

-

For example, to prepare the 100 µg/mL standard, transfer 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase.

Sample Preparation

This is a general protocol for a solid plant matrix. It must be optimized and validated for the specific matrix under investigation.

-

Accurately weigh 1.0 g of the homogenized, powdered sample material into a 50 mL centrifuge tube.

-

Add 20 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1 v/v/v). The acidic condition is critical to ensure the stability of Apigeninidin during extraction.

-

Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Prior to injection, filter the extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC System Operation

-

Set up the HPLC system according to the parameters in Section 3.0.

-

Purge all solvent lines to remove air bubbles.

-

Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Create a sequence table including blanks, calibration standards (from lowest to highest concentration), and samples.

-

Inject a blank (initial mobile phase) first to ensure the system is clean.

-

Proceed with the injection of standards and samples.

Method Validation Protocol

To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to established guidelines from bodies like the ICH and FDA.[10][11][12][13][14][15][16][17]

Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) guidelines.

5.1 Specificity/Selectivity

-

Purpose: To demonstrate that the analytical signal is solely from Apigeninidin, without interference from the matrix, impurities, or degradation products.[15][18]

-

Protocol:

-

Inject a blank (diluent).

-

Inject a placebo (sample matrix without the analyte).

-

Inject the Apigeninidin standard solution.

-

Inject the sample solution.

-

-

Acceptance Criteria: The retention time of the analyte peak in the sample should match that of the standard. The blank and placebo chromatograms should show no significant peaks at this retention time. Peak purity analysis using a DAD can further confirm specificity.

5.2 Linearity and Range

-

Purpose: To verify that the detector response is directly proportional to the analyte concentration across a specified range.[15][19]

-

Protocol:

-

Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

5.3 Accuracy

-

Purpose: To determine the closeness of the measured value to the true value.[14][18]

-

Protocol: Perform a recovery study by spiking a placebo matrix with known amounts of Apigeninidin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicates at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5.4 Precision

-

Purpose: To assess the degree of scatter between a series of measurements.[15][19]

-

Protocol:

-

Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5.5 Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

-

Protocol: Calculate based on the standard deviation of the response and the slope of the calibration curve:

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

-

-

Acceptance Criteria: The LOQ must be verified by analyzing standards at the calculated concentration, showing acceptable precision and accuracy.

5.6 Robustness

-

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small changes to parameters like:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase pH (± 0.1 unit)

-

-

Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.

Data Analysis and Visualization

6.1 System Suitability Before sample analysis, system suitability must be established by injecting a standard solution (e.g., 25 µg/mL) five times.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| %RSD of Peak Area | ≤ 2.0% |

| Theoretical Plates | > 2000 |

6.2 Quantification Calculation The concentration of Apigeninidin in the sample is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

-

y = Peak area of the analyte in the sample

-

m = Slope of the calibration curve

-

x = Concentration of the analyte (µg/mL)

-

c = y-intercept of the calibration curve

Concentration (mg/g) = (C * V * D) / W

Where:

-

C = Concentration from the curve (µg/mL)

-

V = Final volume of the sample extract (mL)

-

D = Dilution factor (if any)

-

W = Weight of the sample (g)

Caption: Logical diagram of the core components of the HPLC system.

References

-

Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]

-

Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: How can anthocyanin content be determined using HPLC? Source: Researcher.Life URL: [Link]

-

Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

-

Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]

-

Title: Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids Source: Pharmacognosy Magazine URL: [Link]

-

Title: 〈621〉 Chromatography - USP-NF ABSTRACT Source: USP-NF URL: [Link]

-

Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

-

Title: High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 - YMC America, Inc. Source: YMC America, Inc. URL: [Link]

-

Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Correlation of two anthocyanin quantification methods Source: USDA ARS URL: [Link]

-

Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

-

Title: Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana Source: SciELO URL: [Link]

-

Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]

-

Title: Modern Chromatographic Methods for Determination Flavonoids Source: ResearchGate URL: [Link]

-

Title: Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections Source: ACS Publications URL: [Link]

-

Title: Comparison of HPLC Methods for Determination of Anthocyanins and Anthocyanidins in Bilberry Extracts Source: ACS Publications URL: [Link]

-

Title: Comparison of HPLC methods for determination of anthocyanins and anthocyanidins in bilberry extracts Source: PubMed URL: [Link]

-

Title: 2-(4-Hydroxyphenyl)chromenylium-5,7-diol Source: PubChem URL: [Link]

-

Title: Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection Source: PMC URL: [Link]

-

Title: Apigeninidin Source: PubChem URL: [Link]

-

Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

-

Title: Apigeninidin Source: Wikipedia URL: [Link]

-

Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

-

Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

-

Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

-

Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Basic chemical structure and UV–Vis spectra of polyphenolic compounds. Source: ResearchGate URL: [Link]

Sources

- 1. 2-(4-Hydroxyphenyl)chromenylium-5,7-diol | C15H11O4+ | CID 441647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Apigeninidin | C15H11ClO4 | CID 159360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Apigeninidin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. â©621⪠Chromatography [doi.usp.org]

- 8. phcog.com [phcog.com]

- 9. ymcamerica.com [ymcamerica.com]

- 10. scribd.com [scribd.com]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. altabrisagroup.com [altabrisagroup.com]

- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Application Note: Cell-Based Profiling of Apigeninidin Bioactivity

Topic: Cell-based assays for studying Apigeninidin bioactivity Content Type: Detailed Application Note and Protocol Guide

Abstract

Apigeninidin, a rare 3-deoxyanthocyanidin predominantly found in Sorghum bicolor, exhibits a distinct stability profile and bioactivity spectrum compared to common anthocyanins. Unlike its hydroxylated counterparts, Apigeninidin lacks the C-3 hydroxyl group, conferring superior stability at neutral pH and resistance to thermal degradation.[1] This guide outlines optimized protocols for evaluating Apigeninidin’s cytotoxicity, antioxidant capacity (Nrf2 pathway), and anti-inflammatory signaling (NF-

Pre-Assay Critical Parameters

Before initiating cell-based work, researchers must account for the physicochemical properties of Apigeninidin that differ from standard flavonoids.

1.1 Solubility & Vehicle Selection

Apigeninidin is a cationic pigment. While soluble in alcohols, its stability and solubility in cell culture media require careful management to prevent precipitation or pH-induced color shifts.

| Parameter | Specification | Recommendation |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Dissolve stock at 10–50 mM . Store at -20°C, protected from light. |

| Secondary Solvent | Ethanol (Absolute) | Viable alternative if DMSO sensitivity is high; lower solubility limit (~1-5 mM). |

| Aqueous Stability | High (pH 6–8) | Unlike anthocyanins (which fade/degrade at pH 7), Apigeninidin remains stable as a yellow/orange pseudobase or quinoidal base at physiological pH. |

| Vehicle Limit | < 0.1% (v/v) | Maintain final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity. |

1.2 Spectral Interference Mitigation

Apigeninidin absorbs light in the visible spectrum (

-

Risk: False positives in MTT/MTS assays (570 nm) due to background absorbance or direct reduction of tetrazolium salts by the flavonoid.

-

Solution: Prioritize luminescent (ATP) or fluorescent (Resazurin) assays. If colorimetric assays are unavoidable, use strict "Compound-Only" blanks.

Module 1: Cytotoxicity & Proliferation Assessment[2]

Objective: Determine the IC50 of Apigeninidin in cancer lines (e.g., A549, HepG2) while excluding artifactual data.

Protocol: ATP-Based Luminescence Assay (Recommended)

This method avoids color interference entirely.

Materials:

-

Apigeninidin Stock (20 mM in DMSO)

-

CellTiter-Glo® or equivalent ATP reagent

-

White-walled 96-well plates (for luminescence reflection)

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 100 µL complete media. Incubate 24h for attachment. -

Treatment:

-

Readout:

-

Equilibrate plate to room temperature (30 min).

-

Add 100 µL ATP reagent to each well.

-

Shake orbitally (2 min) to lyse cells.

-

Incubate (10 min) to stabilize signal.

-

Measure Luminescence (integration time: 0.5–1 sec).

-

-

Analysis:

-

Subtract "Media + Compound" background from experimental wells (usually negligible for luminescence).

-

Calculate % Viability relative to DMSO Vehicle Control.

-

Module 2: Antioxidant Mechanism (Nrf2/ARE Pathway)[5]

Objective: Validate Apigeninidin’s ability to activate the Nrf2 transcription factor and scavenge Reactive Oxygen Species (ROS).[5]

Protocol A: Intracellular ROS Detection (DCFDA)

Mechanism: Apigeninidin scavenges ROS directly or upregulates antioxidant enzymes. DCFDA diffuses into cells, is deacetylated, and oxidizes to fluorescent DCF in the presence of ROS.

-

Seeding: Plate cells (e.g., HaCaT or HepG2) in black 96-well clear-bottom plates.

-

Probe Loading:

-

Wash cells with PBS.

-

Incubate with 20 µM DCFDA in serum-free media for 30–45 min at 37°C.

-

Note: Load probe before treatment to capture immediate ROS scavenging, or after pretreatment to assess preventive capacity.

-

-

Challenge:

-

Wash away excess probe.

-

Treat with Apigeninidin (5–20 µM) for 2–4 hours.

-

Induce oxidative stress with TBHP (50–100 µM) or H

O

-

-

Measurement:

-

Measure Fluorescence: Ex/Em 485/535 nm.

-

Correction: Apigeninidin autofluorescence is low at 535 nm but check a "Cells + Compound (No DCFDA)" control to confirm.

-

Protocol B: Nrf2 Nuclear Translocation (Western Blot)

-

Treatment: Treat cells with Apigeninidin (10–25 µM) for 3, 6, and 12 hours.

-

Fractionation: Use a Nuclear/Cytoplasmic Extraction Kit to separate lysates.

-

Blotting:

-

Target: Nrf2 (~100 kDa).

-

Nuclear Loading Control: Lamin B1 or Histone H3.

-

Cytosolic Loading Control: GAPDH or

-Actin.

-

-

Result: Expect increased Nrf2 band intensity in the nuclear fraction relative to vehicle control.

Module 3: Anti-Inflammatory Signaling (NF- B)

Objective: Assess inhibition of the NF-

Experimental Logic

Apigeninidin inhibits the phosphorylation of I

Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

Warning: Colorimetric Interference Risk.

-

Seeding: RAW 264.7 cells (

/well) in 96-well transparent plates. -

Pre-treatment: Treat with Apigeninidin (1–20 µM) for 1 hour.

-

Stimulation: Add LPS (final conc. 1 µg/mL). Incubate 24 hours.

-

Supernatant Transfer: Transfer 50 µL of supernatant to a new plate.

-

Griess Reaction:

-

Add 50 µL Sulfanilamide (1% in 5% phosphoric acid). Incubate 5 min.

-

Add 50 µL NED (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

-

-

Readout & Correction:

-

Measure Absorbance at 540 nm .

-

Mandatory Correction: Apigeninidin may absorb slightly at 540 nm. You must prepare a parallel plate with "Media + Compound + Griess Reagents" (No Cells/No LPS) to subtract the compound's intrinsic absorbance from the experimental data.

-

Visualized Experimental Workflows

Figure 1: Optimized Assay Workflow for Pigmented Compounds

This diagram illustrates the decision tree for selecting assays that avoid Apigeninidin color interference.

Caption: Decision matrix for selecting non-interfering assays. Luminescence or Fluorescence is preferred over colorimetric MTT due to Apigeninidin's intrinsic pigmentation.

Figure 2: Mechanistic Signaling Pathway

Proposed mechanism of action: Apigeninidin modulates the crosstalk between Nrf2 and NF-

Caption: Apigeninidin activates Nrf2 nuclear translocation to drive antioxidant enzymes (HO-1) while simultaneously inhibiting NF-

Data Analysis & Troubleshooting

| Issue | Possible Cause | Corrective Action |

| High Background (Absorbance) | Apigeninidin color interference. | Use "Compound-Only" blanks or switch to CellTiter-Glo (Luminescence). |

| Precipitation | Concentration > 100 µM or pH < 5. | Verify solubility in media under microscope. Keep pH neutral (7.2–7.4). |

| Low Signal (ROS Assay) | Probe leakage or timing. | Load DCFDA before treatment. Keep incubation times short (<4h) for ROS kinetics. |

| No Nrf2 Band | Cytosolic contamination. | Ensure strict separation of nuclear/cytosolic fractions. Use Lamin B1 control. |

References

-

Owumi, S. E., et al. (2022). Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats.[2] Scientific Reports, 12, 7438.

-

Agbonon, A., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. International Journal of Rheumatic Diseases, 21(10).

- Yang, L., et al. (2015). 3-Deoxyanthocyanidins from Sorghum bicolor: Solid-state structure and stability. Journal of Agricultural and Food Chemistry. (Contextual grounding on stability vs. anthocyanins).

-

Nair, A., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[6] Journal of Pharmaceutical Research International. (Methodological grounding on flavonoid interference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apigenin facilitates apoptosis of acute lymphoblastic leukemia cells via AMP-activated protein kinase-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaljpri.com [journaljpri.com]

Application Note: Apigeninidin – A Stable 3-Deoxyanthocyanidin for Parasitic Disease Intervention

Topic: Apigeninidin as a Potential Therapeutic Agent for Parasitic Diseases Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Parasitologists, and Natural Product Chemists

Executive Summary

Apigeninidin (Apigenidin chloride) is a 3-deoxyanthocyanidin phytoalexin predominantly isolated from Sorghum bicolor (Red Sorghum).[1][2] Unlike common anthocyanins (e.g., cyanidin, pelargonidin), Apigeninidin lacks a hydroxyl group at the C-3 position. This structural difference confers exceptional stability against pH changes and thermal degradation, making it a superior candidate for therapeutic development compared to other flavonoid pigments.

Recent studies indicate that Apigeninidin exhibits potent antiparasitic activity, particularly against Toxoplasma gondii and kinetoplastids (Leishmania spp.), by disrupting mitochondrial bioenergetics and inducing oxidative stress.[1][2] This guide provides a standardized workflow for the extraction, purification, and bioassay validation of Apigeninidin.

Compound Profile & Stability Advantage

| Property | Description |

| Chemical Name | Apigeninidin chloride (4',5,7-Trihydroxyflavylium chloride) |

| Class | 3-Deoxyanthocyanidin (Flavonoid) |

| Source | Sorghum bicolor (Leaf sheaths and bran) |

| Molecular Formula | C₁₅H₁₁O₄⁺[2][3] · Cl⁻ |

| MW | ~290.7 g/mol |

| Solubility | Soluble in acidified methanol/ethanol; limited solubility in water/PBS without acidification. |

| Stability Factor | High. The absence of the C-3 hydroxyl group prevents the formation of the colorless hemiketal form (pseudobase) at neutral pH, preserving the flavylium cation structure up to pH 8–9. |

Experimental Workflow Overview

The following diagram outlines the critical path from raw plant material to mechanistic validation.

Figure 1: Integrated workflow for Apigeninidin isolation and antiparasitic validation.

Protocol 1: Extraction & Purification from Sorghum bicolor

Objective: Isolate high-purity Apigeninidin from sorghum leaf sheaths. Rationale: Synthetic synthesis is complex; extraction from "dye sorghum" varieties is cost-effective and high-yield.

Materials:

-

Dried Sorghum bicolor leaf sheaths (ground to fine powder).

-

Extraction Solvent: Methanol containing 1% (v/v) HCl.

-

Purification: Sephadex LH-20 column or Preparative HPLC (C18 column).

-

Rotary evaporator.

Step-by-Step Methodology:

-

Maceration:

-

Mix 100 g of sorghum powder with 1 L of 1% HCl-Methanol .

-

Note: The acid is crucial to maintain the pigment in its stable flavylium cation form (red).

-

Incubate at room temperature for 24 hours in the dark (protect from light to prevent photodegradation, though Apigeninidin is relatively light-stable).

-

-

Filtration & Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the Crude Extract.

-

-

Purification (Sephadex LH-20):

-

Dissolve the crude extract in a minimal volume of methanol.

-

Load onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol.[4] Apigeninidin typically elutes as a distinct red/orange band, separated from other phenolic acids and flavonoids.

-

Validation: Verify purity via HPLC-DAD (detection at 480 nm) or LC-MS (m/z ~255 for the cation).

-

Protocol 2: Antiparasitic Screening (Fluorescence-Based)

Target Organisms: Leishmania spp.[1][2][5][6][7] (promastigotes) or Toxoplasma gondii (tachyzoites).[1][2] Critical Warning: Do NOT use the MTT assay. Apigeninidin is a red pigment that absorbs light at ~480–500 nm and can interfere with the colorimetric reading of formazan crystals (570 nm). Use Resazurin (Alamar Blue) , which is a fluorometric assay, to eliminate color interference.

Materials:

-

Parasite culture in logarithmic growth phase.

-

Resazurin sodium salt (dissolved in PBS).

-

Positive Control: Amphotericin B or Miltefosine.

-

96-well black-walled plates (for fluorescence).

Step-by-Step Methodology:

-

Seeding:

-

Seed parasites (e.g., Leishmania promastigotes) at a density of

cells/mL in 96-well plates (100 µL/well).

-

-

Treatment:

-

Prepare a serial dilution of Apigeninidin (e.g., 100 µM to 0.1 µM) in culture medium.

-

Expert Tip: Ensure the final DMSO concentration (if used for stock) is <0.5% to avoid solvent toxicity.

-

Incubate plates for 48–72 hours at the appropriate temperature (26°C for Leishmania; 37°C for Toxoplasma).

-

-

Readout (Resazurin):

-

Add 20 µL of Resazurin solution (0.15 mg/mL) to each well.

-

Incubate for 4–6 hours. Viable parasites reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).

-

Measure fluorescence: Ex 560 nm / Em 590 nm .

-

-

Data Analysis:

-

Calculate % Inhibition:

. -

Determine IC50 using non-linear regression (Sigmoidal dose-response).

-

Protocol 3: Mechanistic Validation (Mitochondrial Pathway)

Objective: Confirm if Apigeninidin induces parasite death via mitochondrial dysfunction and ROS generation (a proven mechanism in T. gondii).

Materials:

-

Mitochondrial Membrane Potential (ΔΨm): JC-1 Dye or Rhodamine 123.

-

ROS Detection: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

-

Flow Cytometer.

Step-by-Step Methodology:

-

Mitochondrial Potential (ΔΨm):

-

Treat parasites with Apigeninidin (at IC50 and 2x IC50) for 24 hours.

-

Wash cells and stain with JC-1 (2 µM) for 20 mins at 37°C.

-

Analysis: Healthy mitochondria form red aggregates (high potential). Damaged mitochondria show green monomers (low potential).

-

Result Interpretation: A shift from Red

Green fluorescence indicates membrane depolarization.

-

-

ROS Generation:

-

Treat parasites as above.[6]

-

Stain with H2DCFDA (10 µM) for 30 mins in the dark.

-

Analysis: Measure Green Fluorescence (FL1 channel) via flow cytometry.

-

Causality: An increase in FL1 intensity confirms oxidative stress triggered by Apigeninidin.

-

Mechanism of Action Diagram

The following diagram illustrates the established pathway of Apigeninidin-induced parasite death, specifically validated in Toxoplasma and proposed for Leishmania.

Figure 2: Mechanism of Action: Apigeninidin targets the mitochondrion, triggering an ROS-dependent apoptotic cascade.

References

-

Abugri, D. A., et al. (2024). Apigeninidin chloride disrupts Toxoplasma gondii mitochondrial membrane potential and induces reactive oxygen species and metabolites production.[1][2][8] Frontiers in Cellular and Infection Microbiology.

-

Fonseca-Silva, F., et al. (2016). Oral Efficacy of Apigenin against Cutaneous Leishmaniasis: Involvement of Reactive Oxygen Species and Autophagy as a Mechanism of Action. PLOS Neglected Tropical Diseases. (Note: While primarily focusing on the flavone Apigenin, this paper establishes the ROS/Autophagy mechanism relevant to sorghum flavonoids).

-

Xiong, Y., et al. (2020). Stability of Apigeninidin and its Methoxylated Derivatives. Journal of Agricultural and Food Chemistry.

-

Makanjuola, S. A., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. Immunopharmacology and Immunotoxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Apigeninidin chloride disrupts Toxoplasma gondii Mitochondrial membrane potential and induce reactive oxygen species and metabolites production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Evaluation of the antitrypanosomal activity, cytotoxicity and phytochemistry of red Brazilian propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Trypanosoma cruzi pleiotropic protein P21 orchestrates the intracellular retention and in-vivo parasitism control of virulent Y strain parasites [frontiersin.org]

Application Note: Apigeninidin Fortification in Fermented Matrices

This Application Note is structured as a high-level technical guide for R&D scientists in the functional food and pharmaceutical sectors. It addresses the specific challenges of stabilizing Apigeninidin —a rare 3-deoxyanthocyanidin—within complex fermented matrices.

Executive Summary

Apigeninidin (Apigenin-5-glucoside aglycone analog) represents a distinct class of flavonoids known as 3-deoxyanthocyanidins .[1][2][3][4] Unlike common anthocyanins (e.g., Cyanidin-3-glucoside), Apigeninidin lacks a hydroxyl group at the C-3 position. This structural omission confers superior stability against nucleophilic attack (e.g., SO₂ bleaching) and pH-induced hydration, making it a prime candidate for replacing synthetic yellow-orange dyes (e.g., Yellow No. 6) in functional foods.[5]

However, its application in fermented products (yogurt, kefir, kombucha) is non-trivial due to isoelectric precipitation risks near pH 5.0 and metabolic degradation by specific lactic acid bacteria (LAB) . This guide provides validated protocols to extract, purify, and stabilize Apigeninidin, ensuring retention of its bioactive and colorimetric properties.

Molecular Mechanism: The "3-Deoxy" Advantage

To apply Apigeninidin effectively, one must understand why it behaves differently than standard anthocyanins.

Stability Mechanism

Standard anthocyanins exist in a dynamic equilibrium. In aqueous solutions, they hydrate to form a colorless carbinol pseudobase. Apigeninidin, lacking the C-3 hydroxyl, resists this hydration, maintaining its flavylium cation (colored form) over a broader range.

Figure 1: Comparative stability mechanism. Apigeninidin resists the nucleophilic attack that typically decolorizes standard anthocyanins.

Pre-Fermentation Processing: Extraction & Purification

For drug development and high-end functional foods, crude extracts are insufficient due to sugar/protein impurities that may alter fermentation kinetics.

Protocol A: High-Purity Extraction from Sorghum bicolor

Objective: Isolate Apigeninidin with >90% purity for standardized dosing.

Reagents:

-

Sorghum leaf sheaths (Red/Purple variety, e.g., Sorghum bicolor var. caudatum)

-

Acidified Methanol (1% HCl v/v)[4]

-

Amberlite XAD-7HP Resin (or C18 solid phase cartridge)

Step-by-Step Methodology:

-

Maceration: Grind dried sorghum sheaths to <0.5 mm particle size. Suspend in 1% HCl/Methanol at a ratio of 1:20 (w/v).

-

Extraction: Agitate at 25°C for 2 hours. Note: Avoid temperatures >40°C to prevent thermal degradation of minor glycosides.

-

Filtration: Centrifuge at 5,000 x g for 10 min. Collect supernatant.

-

Purification (Critical Step):

-

Load supernatant onto a pre-conditioned Amberlite XAD-7HP column.

-

Wash: Elute with acidified water (0.1% HCl) to remove sugars and polar acids.

-

Elute: Elute pigments with 100% Methanol.

-

-

Concentration: Rotary evaporate at 35°C under vacuum. Lyophilize the remaining aqueous phase to obtain a dark red/orange powder.

-

Standardization: Quantify using HPLC-DAD at 480 nm against an Apigeninidin chloride standard.

Expert Insight: Unlike anthocyanins, Apigeninidin is relatively hydrophobic. Ensure the resin column is fully activated with methanol before loading to prevent breakthrough.

Application in Fermented Matrices

The interaction between Apigeninidin and starter cultures is the primary failure point in product development.

The "Metabolic Checkpoint"

Research indicates that certain strains (e.g., Lactobacillus fermentum, Pichia kudriavzevii) can degrade Apigeninidin by up to 69% during a 72-hour fermentation [1]. However, this degradation often yields metabolites with higher antioxidant capacity.

Decision Matrix:

-

Goal = Color Stability: Add Apigeninidin Post-Fermentation .

-

Goal = Bioactive Metabolites: Add Apigeninidin Pre-Fermentation .

Protocol B: Interaction Screening (MIC & Stability)

Objective: Determine if Apigeninidin inhibits the starter culture (Antibiosis) or if the culture degrades the pigment.

Workflow:

-

Preparation: Prepare MRS broth (for LAB) or YPD broth (for Yeast).

-

Dosing: Supplement broth with Apigeninidin at 0, 100, 250, and 500 µg/mL.

-

Inoculation: Inoculate with 1% (v/v) active starter culture (L. bulgaricus + S. thermophilus for yogurt).

-

Incubation: Incubate at 42°C (yogurt) or 30°C (kombucha) for 24 hours.

-

Analysis:

-

Microbial Growth: Measure OD600 and CFU/mL.

-

Pigment Retention:[6] Centrifuge sample; measure supernatant absorbance at 475-485 nm.

-

Data Interpretation:

| Scenario | Growth (CFU) | Pigment Retention (%) | Action |

| Ideal | Normal | > 85% | Safe for Pre-Fermentation addition. |

| Antibiosis | Reduced (<1 log) | > 95% | Apigeninidin is acting as a preservative; lower dose. |

| Metabolism | Normal | < 60% | Bacterial enzymes are degrading pigment; add Post-Fermentation. |

Formulation & Stability Protocol

A critical challenge is the solubility gap . Apigeninidin has low solubility near pH 5.0 (isoelectric precipitation) but is soluble at pH < 3 and pH > 6 [2]. Most fermented dairy is pH 4.4–4.6.

Protocol C: Matrix Stabilization (Protein Binding)

To prevent precipitation at pH 4.6, exploit the affinity of flavonoids for casein/whey proteins.

-

Pre-Dissolution: Dissolve Apigeninidin lyophilizate in a small volume of Ethanol/Propylene Glycol (food grade) or pH 2.0 buffer.

-

Protein Binding: Add the concentrate to the milk base before acidification/fermentation (if using heat-killed culture) or mix vigorously into the finished fermented product (pH 4.5).

-

Storage Trial: Store samples at 4°C for 21 days.